Q ME

説明

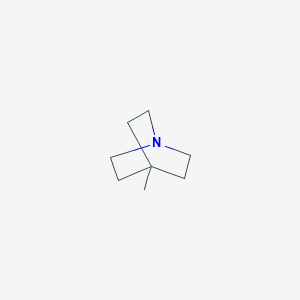

Structure

3D Structure

特性

IUPAC Name |

4-methyl-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8-2-5-9(6-3-8)7-4-8/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGEIMBTIHQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC1)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196577 |

Source

|

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45651-41-0 |

Source

|

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Compound Q (Trichosanthin): An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Q, a highly purified formulation of Trichosanthin (TCS), is a type I ribosome-inactivating protein (RIP) derived from the root tuber of Trichosanthes kirilowii. Historically used in traditional Chinese medicine, Compound Q has garnered significant scientific interest for its potent and diverse biological activities, including anti-tumor, anti-viral (notably anti-HIV), and immunomodulatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of Compound Q, with a focus on its core ribosome-inactivating function and its influence on cellular signaling pathways.

Core Mechanism of Action: Ribosome Inactivation

The primary and most well-characterized mechanism of action of Compound Q is the irreversible inactivation of eukaryotic ribosomes, leading to the cessation of protein synthesis and subsequent cell death.[1][2] This activity is attributed to its intrinsic N-glycosidase enzymatic function.

Molecular Steps of Ribosome Inactivation:

-

Cellular Entry: Being a type I RIP, Compound Q lacks a B-chain for cell binding and entry. Its internalization is thought to occur through interactions with cell surface receptors and phospholipids, followed by endocytosis.

-

Enzymatic Action: Once in the cytosol, Compound Q targets the 28S ribosomal RNA (rRNA) within the large (60S) ribosomal subunit.

-

Specific Cleavage: It functions as an RNA N-glycosidase, specifically hydrolyzing the N-glycosidic bond of a single adenine residue at position 4324 (A4324) within a highly conserved region known as the sarcin-ricin loop (SRL).[1]

-

Inhibition of Protein Synthesis: The removal of this crucial adenine base prevents the binding of elongation factors, thereby halting the process of protein translation and leading to cellular demise.[2]

Experimental Protocol: In Vitro Translation Inhibition Assay

This assay is fundamental to quantifying the ribosome-inactivating potency of Compound Q.

Objective: To determine the concentration of Compound Q required to inhibit protein synthesis by 50% (IC50) in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Amino acid mixture (containing [3H]-leucine)

-

Compound Q (Trichosanthin) at various concentrations

-

Control mRNA (e.g., Luciferase mRNA)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture containing [3H]-leucine, and control mRNA.

-

Treatment: Add varying concentrations of Compound Q to the reaction tubes. Include a control tube with no Compound Q.

-

Incubation: Incubate the reaction mixtures at 30°C for 90 minutes to allow for protein synthesis.

-

Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold trichloroacetic acid (TCA).

-

Washing: Pellet the precipitated proteins by centrifugation and wash with acetone to remove unincorporated [3H]-leucine.

-

Quantification: Resuspend the protein pellets in a suitable buffer and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of Compound Q. The IC50 value is calculated from this curve.[3]

Quantitative Data on the Efficacy of Compound Q

The inhibitory activity of Compound Q has been quantified across various cell lines and biological systems.

Table 1: In Vitro Anti-proliferative Activity of Compound Q (Trichosanthin) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| HeLa | Cervical Cancer | Not specified | - |

| Caski | Cervical Cancer | Not specified | - |

| SU-DHL-2 | Lymphoma | <0.75 | 48 |

| H22 | Hepatocellular Carcinoma | ~25 µg/mL | 48 |

| U87 | Glioma | 30.2 | 24 |

| U251 | Glioma | 51.6 | 24 |

Table 2: Anti-HIV Activity of Compound Q (Trichosanthin)

| Activity | Cell Type | EC50 |

| Enhancement of RANTES-stimulated chemotaxis | Leukocytes | ~1 nM |

| Enhancement of SDF-1α-stimulated chemotaxis | Leukocytes | ~1 nM |

Table 3: Pharmacokinetic Parameters of GLQ223 (Compound Q formulation) in Humans

| Parameter | Value |

| Plasma Clearance | 0.13 ± 0.07 L/h/kg |

| Volume of Distribution at Steady State | 0.18 ± 0.50 L/kg |

| Elimination Half-life | 3.2 ± 1.0 hours |

Secondary Mechanisms of Action

Beyond ribosome inactivation, Compound Q exerts its therapeutic effects through the modulation of multiple cellular signaling pathways, primarily leading to the induction of apoptosis.

Induction of Apoptosis

Compound Q is a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for its anti-tumor activity.

Key Apoptotic Pathways Activated by Compound Q:

-

Caspase Activation: Compound Q treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7). Activated caspase-3 then cleaves key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Mitochondrial Pathway: The involvement of the intrinsic apoptotic pathway is evidenced by the release of cytochrome c from the mitochondria into the cytosol.

-

Reactive Oxygen Species (ROS) Generation: In some cell types, Compound Q has been shown to induce the production of reactive oxygen species, which can act as second messengers to trigger apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Compound Q.

Materials:

-

Cancer cell line of interest

-

Compound Q

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture the cells and treat with various concentrations of Compound Q for a specified time. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Modulation of Cellular Signaling Pathways

Compound Q has been demonstrated to interfere with key signaling cascades that are often dysregulated in cancer and viral infections.

The Signal Transducer and Activator of Transcription 5 (STAT5) and its downstream target, the c-myc proto-oncogene, are crucial for cell proliferation and survival. Compound Q has been shown to inhibit the activation of the STAT5/c-myc pathway in cervical cancer cells, contributing to its anti-proliferative effects.[4]

Figure 1: Inhibition of the STAT5/c-myc signaling pathway by Compound Q.

The Wnt/β-catenin pathway is fundamental in embryonic development and is frequently hyperactivated in various cancers, promoting tumor growth and metastasis. Compound Q has been found to suppress the Wnt/β-catenin signaling pathway, thereby inhibiting cancer cell proliferation, invasion, and migration.[5]

Figure 2: Downregulation of the Wnt/β-catenin signaling pathway by Compound Q.

Anti-HIV Activity

Compound Q has demonstrated significant anti-HIV activity, which is multifaceted and not solely dependent on its ribosome-inactivating properties.

-

Inhibition of Viral Replication: Compound Q inhibits HIV replication in both acutely and chronically infected T-lymphocytes and macrophages.[6]

-

Interaction with Chemokine Receptors: A key aspect of its anti-HIV mechanism involves its interaction with chemokine receptors, such as CCR5 and CXCR4, which are used by HIV as co-receptors for viral entry into host cells. Compound Q can enhance the activity of natural chemokines that bind to these receptors, thereby interfering with HIV entry.

Clinical Data for GLQ223 (Compound Q Formulation)

Clinical trials have been conducted to evaluate the safety and efficacy of GLQ223, particularly in the context of HIV infection.

Table 4: Summary of GLQ223 Clinical Trial Findings in HIV-infected Patients

| Phase | Key Findings |

| Phase I | Dose-escalation studies established a safety profile. At higher doses, a sustained increase in CD4+ and CD8+ T-cell counts was observed. The most common side effect was a manageable flu-like syndrome. |

| Phase II | Combination therapy of GLQ223 with zidovudine was explored. |

Conclusion

The mechanism of action of Compound Q (Trichosanthin) is complex and multifaceted, extending beyond its well-established role as a ribosome-inactivating protein. Its ability to induce apoptosis and modulate critical cellular signaling pathways, such as the STAT5/c-myc and Wnt/β-catenin pathways, underscores its potential as a therapeutic agent in oncology. Furthermore, its unique anti-HIV activity through interaction with chemokine receptors highlights its potential in infectious disease treatment. Further research is warranted to fully elucidate the intricate molecular interactions of Compound Q and to optimize its clinical application for various disease states.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trichosanthin inhibits the proliferation of cervical cancer cells and downregulates STAT-5/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of GLQ223 on HIV replication in human monocyte/macrophages chronically infected in vitro with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Evaluation of Compound Q

Disclaimer: The following document is an illustrative guide compiled to meet the specified formatting and content requirements. "Compound Q" is a placeholder for a hypothetical therapeutic agent. The data, protocols, and pathways presented are representative examples derived from publicly available research on various compounds and are intended to serve as a framework for researchers, scientists, and drug development professionals.

Introduction

Compound Q is a novel synthetic molecule that has demonstrated significant potential as a therapeutic agent in preliminary screenings. This technical guide provides a comprehensive overview of its preclinical evaluation, detailing its effects in both in vitro and in vivo settings. The aim is to offer a clear and structured summary of the methodologies employed and the data generated to support its continued development.

In Vitro Efficacy and Mechanism of Action

The initial phase of evaluation involved a series of in vitro assays to determine the bioactivity of Compound Q at the cellular level. These studies are crucial for establishing a baseline understanding of the compound's potency and its mechanism of action.

Quantitative In Vitro Data

The cytotoxic effects of Compound Q were assessed against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of Compound Q required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Non-Small Cell Lung Cancer | 0.89[1] |

| COLO205 | Colorectal Cancer | 0.32[1] |

| MCF-7 | Breast Cancer | 15.85[2] |

| A549 | Lung Cancer | 8.23[2] |

| HepG2 | Liver Cancer | 6.70[2] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of Compound Q is prepared in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of Compound Q. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the control group, and IC50 values are determined using non-linear regression analysis.

Signaling Pathway Analysis

Preliminary mechanistic studies suggest that Compound Q exerts its effects by modulating the Gαq signaling pathway, which is a central element in G protein-coupled receptor (GPCR) signaling.[3][4] Upon activation by a GPCR, the Gαq subunit activates Phospholipase Cβ (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][5] DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+), leading to a cascade of downstream cellular responses including proliferation and migration.[6]

In Vivo Efficacy and Evaluation

Following promising in vitro results, the efficacy of Compound Q was evaluated in a murine xenograft model to assess its anti-tumor activity in a living organism.

Quantitative In Vivo Data

The study evaluated tumor growth inhibition in mice bearing H460 lung cancer xenografts. Treatment was administered over 21 days.

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1502 ± 180 | - |

| Compound Q | 25 | 826 ± 115 | 45.0 |

| Compound Q | 50 | 495 ± 98 | 67.0 |

| Positive Control | 10 | 451 ± 85 | 70.0 |

Experimental Protocol: Murine Xenograft Model

-

Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week prior to the experiment.[7]

-

Tumor Cell Implantation: H460 human lung cancer cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Mice are then randomized into treatment groups (n=8 per group).

-

Treatment Administration: Compound Q, formulated in a vehicle solution (e.g., PEG400/PBS), is administered daily via oral gavage at doses of 25 and 50 mg/kg. The control group receives the vehicle only. A positive control group is treated with a standard-of-care chemotherapeutic agent.

-

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Tissue Collection: The study is terminated after 21 days or when tumors in the control group reach the maximum allowed size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histology, biomarker analysis).[7]

In Vivo Experimental Workflow

The logical flow of the in vivo study is depicted below, from the initial preparation stages through to the final data analysis.

Pharmacokinetics and Toxicology Profile

Understanding the absorption, distribution, metabolism, excretion (ADME), and toxicity of Compound Q is essential for its development. Pharmacokinetics describes what the body does to a drug, while toxicology assesses its safety profile.[8][9]

Summary of PK and Toxicity Data

The following table summarizes key pharmacokinetic and toxicity parameters determined in rodent models.

| Parameter | Abbreviation | Value | Unit |

| Pharmacokinetics | |||

| Half-Life (t½) | t½ | 8.5 | hours |

| Max Concentration | Cmax | 2.1 | µg/mL |

| Time to Max Conc. | Tmax | 2.0 | hours |

| Bioavailability (Oral) | F% | 35 | % |

| Volume of Distribution | Vd | 1.2 | L/kg |

| Clearance | CL | 0.15 | L/hr/kg |

| Toxicology | |||

| No Observed Adverse Effect Level | NOAEL | 50 | mg/kg/day |

| Lowest Observed Adverse Effect Level | LOAEL | 100 | mg/kg/day |

| Acute Oral LD50 | LD50 | >2000 | mg/kg |

Methodological Overview

-

Pharmacokinetic Analysis: Rats were administered Compound Q both orally and intravenously. Blood samples were collected at multiple time points and plasma concentrations were measured using LC-MS/MS.[10] Pharmacokinetic parameters were then calculated using non-compartmental analysis.[9]

-

Toxicity Studies: Acute toxicity was assessed by administering a single high dose of Compound Q to rats and observing them for 14 days.[11] Subacute toxicity was evaluated through repeated daily dosing for 28 days, followed by analysis of blood chemistry, hematology, and histopathology of major organs to determine the NOAEL.[11]

Conclusion

The preclinical data for Compound Q are promising. It demonstrates potent cytotoxic activity against a range of cancer cell lines in vitro and significant tumor growth inhibition in a xenograft model in vivo. The proposed mechanism of action via the Gαq signaling pathway provides a strong basis for further investigation. While the pharmacokinetic profile indicates moderate oral bioavailability, the toxicity profile appears favorable with a wide therapeutic window. Further studies are warranted to optimize dosing regimens and explore potential combination therapies to enhance its therapeutic efficacy.

References

- 1. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Compound Q (Trichosanthin): A Technical Guide for Molecular Biology Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Q, known scientifically as Trichosanthin (TCS), is a type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii.[1][2][3] With a molecular weight of approximately 27 kDa, TCS has garnered significant interest in the scientific community for its potent biological activities, including anti-tumor, anti-HIV, and immunomodulatory effects.[2][3][4] This technical guide provides a comprehensive overview of Compound Q for beginners in molecular biology, detailing its mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Mechanism of Action: Ribosome Inactivation

The primary mechanism of action of Trichosanthin is the enzymatic inactivation of eukaryotic ribosomes.[2] TCS functions as an rRNA N-glycosidase, specifically targeting and cleaving the N-glycosidic bond of the adenine residue at position 4324 (A4324) within the highly conserved sarcin-ricin loop (SRL) of the 28S ribosomal RNA (rRNA).[4][5] This irreversible depurination event prevents the binding of elongation factors to the ribosome, thereby halting protein synthesis and ultimately leading to cell death.[1][3][5]

Quantitative Data on Biological Activity

The cytotoxic and biological activities of Compound Q have been quantified across various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50) of Trichosanthin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |

| MCF-7 | Breast Cancer | 31.6 | 24 | MTT |

| MCF-7 | Breast Cancer | 25.7 | 48 | MTT |

| MDA-MB-231 | Breast Cancer | 20.5 | 24 | MTT |

| MDA-MB-231 | Breast Cancer | 12.4 | 48 | MTT |

| BT-474 | Breast Cancer | 130 | 24 | MTT |

| BT-474 | Breast Cancer | 42.5 | 48 | MTT |

| H22 | Hepatocellular Carcinoma | ~25 µg/mL (~0.93 µM) | 48 | CCK-8 |

| H22 | Hepatocellular Carcinoma | ~25 µg/mL (~0.93 µM) | 72 | CCK-8 |

| U87 | Glioma | 40 | 24 | CCK-8 |

| U251 | Glioma | 51.6 | 24 | CCK-8 |

| U87 | Glioma | 30.2 | 24 (serum-free) | CCK-8 |

| U87 | Glioma | 20.5 | 48 (serum-free) | CCK-8 |

| U87 | Glioma | 10.0 | 72 (serum-free) | CCK-8 |

| HepG2 | Hepatocellular Carcinoma | 10.38 | Not Specified | MTT |

| WRL 68 | Cervical Cancer | 15.45 | Not Specified | MTT |

| A549 | Non-small cell lung cancer | Concentration-dependent inhibition observed | 24 and 48 | CCK-8 |

Table 2: Binding Affinity and Anti-HIV Activity of Trichosanthin

| Parameter | Value | Method/Target |

| Binding Affinity (KD) | ||

| Interaction with ribosomal protein L10a | 7.78 nM | Surface Plasmon Resonance |

| Anti-HIV Activity | ||

| Inhibition of HIV replication in H9 and CEM-ss cells | 0.25 µg/mL | Not Specified |

| Inhibition of syncytium formation in H9 and Sup-T1 cells | 0.5 to 4 µg/mL | Not Specified |

| Enhanced RANTES- and SDF-1α-stimulated chemotaxis | EC50 ≈ 1 nM | Leukocyte chemotaxis assay |

| Enhanced G protein activation | EC50 ≈ 20 nM | G protein activation assay |

Key Signaling Pathways Modulated by Compound Q

Compound Q exerts its anti-tumor effects through the modulation of several key intracellular signaling pathways, primarily leading to apoptosis and inhibition of proliferation.

Inhibition of the STAT5/C-myc Signaling Pathway

Trichosanthin has been shown to inhibit the proliferation, migration, and epithelial-mesenchymal transition (EMT) of cervical cancer cells by suppressing the activation of the STAT5/C-myc signaling pathway.[3][6] This pathway is crucial for cell growth and survival. TCS treatment leads to a marked decrease in the phosphorylation of STAT5 and subsequently reduces the expression of its downstream target, c-myc.[6]

Induction of the Endoplasmic Reticulum (ER) Stress Pathway

Compound Q can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[2][4] This is evidenced by the upregulation of the ER chaperone protein BiP (Binding immunoglobulin protein) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2][4] The induction of ER stress ultimately leads to the activation of caspase-4 and the downstream executioner caspases, culminating in apoptosis.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Compound Q.

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the cytotoxic effects of Compound Q on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, Caski)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

96-well cell culture plates

-

Compound Q (Trichosanthin) stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight in a 5% CO₂ incubator at 37°C to allow for cell attachment.

-

-

Compound Q Treatment:

-

Prepare a serial dilution of Compound Q in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µg/mL).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound Q. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Compound Q, e.g., DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

-

CCK-8 Assay:

-

After the incubation period, carefully remove the medium from each well.

-

Add 10 µL of CCK-8 working reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of Compound Q to inhibit protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate (nuclease-treated)

-

Amino acid mixture (minus leucine)

-

[³H]-leucine

-

Compound Q (Trichosanthin) at various concentrations

-

Reaction buffer and other components as per the lysate kit manufacturer's instructions

-

Trichloroacetic acid (TCA)

-

Filter paper

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures containing rabbit reticulocyte lysate, amino acid mixture (minus leucine), and [³H]-leucine.

-

Add varying concentrations of Compound Q to the reaction tubes. Include a control with no Compound Q.

-

-

Incubation:

-

Incubate the reaction mixtures at 30°C for 60-90 minutes to allow for protein synthesis.

-

-

Precipitation and Washing:

-

Stop the reaction by adding cold 10% TCA.

-

Collect the precipitated proteins on filter paper.

-

Wash the filters extensively with 5% TCA to remove unincorporated [³H]-leucine.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

The amount of incorporated [³H]-leucine is proportional to the level of protein synthesis. Calculate the percentage of inhibition relative to the control.

-

Ribosome Depurination Assay

This assay directly assesses the N-glycosidase activity of Compound Q on ribosomal RNA.

Materials:

-

Rabbit reticulocyte lysate or purified ribosomes

-

Compound Q (Trichosanthin)

-

RNA extraction reagent (e.g., TRIzol)

-

Acidic aniline solution

-

Agarose gel electrophoresis system

-

TAE buffer

Procedure:

-

Ribosome Treatment:

-

Incubate rabbit reticulocyte lysate or purified ribosomes with Compound Q (e.g., 10 nM) at 37°C for 30 minutes.

-

-

RNA Extraction:

-

Extract the total RNA from the reaction mixture using an RNA extraction reagent according to the manufacturer's protocol.

-

-

Aniline Treatment:

-

Treat the extracted RNA with acidic aniline at 60°C for 5 minutes. This will cleave the phosphodiester bond at the depurinated site.

-

Precipitate the RNA with ethanol.

-

-

Gel Electrophoresis:

-

Dissolve the RNA pellet in water.

-

Analyze the RNA by agarose gel electrophoresis in TAE buffer.

-

The N-glycosidase activity of Compound Q will result in the generation of a specific RNA fragment upon aniline treatment, which can be visualized on the gel.[7]

-

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of proteins, such as STAT5, in response to Compound Q treatment.

Materials:

-

Cell culture reagents and Compound Q

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Compound Q as described in the cell viability assay protocol.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein quantification assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-STAT5) or a housekeeping protein (e.g., β-actin).

-

Conclusion

Compound Q (Trichosanthin) is a multifaceted protein with significant potential in molecular biology research and drug development. Its well-defined mechanism of ribosome inactivation, coupled with its ability to modulate critical signaling pathways involved in cancer cell proliferation and survival, makes it a valuable tool for studying these processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers new to this compound to design and execute meaningful experiments, contributing to a deeper understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A simplified procedure for the purification of trichosanthin (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The C-terminal fragment of the ribosomal P protein complexed to trichosanthin reveals the interaction between the ribosome-inactivating protein and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Trichosanthin (Compound Q): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichosanthin (TCS), a type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, has garnered significant scientific interest for its diverse pharmacological activities. Historically used in traditional Chinese medicine, this 27 kDa protein, also known as Compound Q, has demonstrated potent anti-tumor, anti-viral (including anti-HIV), and immunomodulatory properties. This technical guide provides an in-depth overview of the molecular targets and mechanisms of action of Trichosanthin, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates. The primary mechanism of TCS involves its RNA N-glycosidase activity, which irreversibly inhibits protein synthesis. Beyond this fundamental action, TCS induces apoptosis and modulates critical cellular signaling pathways, including the MAPK, STAT5/c-Myc, and NF-κB pathways, highlighting its potential as a multi-target therapeutic agent.

Core Mechanism of Action: Ribosome Inactivation

The principal mechanism of Trichosanthin's cytotoxicity is the enzymatic inactivation of eukaryotic ribosomes.[1] TCS functions as an RNA N-glycosidase that specifically targets the large 60S ribosomal subunit.[2] It catalyzes the cleavage of the N-glycosidic bond of a single adenine residue at position 4324 (A4324) within the highly conserved sarcin-ricin loop (SRL) of the 28S rRNA.[1][3][4] This irreversible modification of the rRNA prevents the binding of elongation factors to the ribosome, thereby halting protein synthesis and leading to cell death.[1]

Quantitative Analysis of Cytotoxic and Anti-Viral Activity

The cytotoxic and anti-viral effects of Trichosanthin have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values serve as key metrics for its potency.

Table 1: In Vitro Anti-Cancer Activity of Trichosanthin (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | 31.6 | 24 |

| 25.7 | 48 | ||

| MDA-MB-231 | Breast Cancer | 20.5 | 24 |

| 12.4 | 48 | ||

| BT-474 | Breast Cancer | 130 | 24 |

| 42.5 | 48 | ||

| HepG2 | Liver Cancer | 10.38 | Not Specified |

| WRL 68 | Liver Cancer | 15.45 | Not Specified |

| U87 | Glioma | 40 | 24 |

| 20.5 | 48 | ||

| 10.0 | 72 | ||

| U251 | Glioma | 51.6 | 24 |

| H22 | Hepatocellular Carcinoma | ~25 µg/mL (~0.93 µM) | 48 |

| BeWo | Choriocarcinoma | 100 | Not Specified |

Table 2: In Vitro Anti-HIV Activity of Trichosanthin (EC50)

| Activity | Cell/System | EC50 |

| Enhancement of RANTES-stimulated chemotaxis | Leukocytes (THP-1, Jurkat, PBL) | ~1 nM |

| Enhancement of SDF-1α-stimulated chemotaxis | Leukocytes (THP-1, Jurkat, PBL) | ~1 nM |

| Activation of G proteins | Leukocytes | ~20 nM |

Key Signaling Pathways Modulated by Trichosanthin

Trichosanthin's therapeutic potential extends beyond ribosome inactivation, involving the modulation of several critical signaling pathways implicated in cancer and viral pathogenesis.

Induction of Apoptosis

TCS is a potent inducer of apoptosis in various cancer cell lines. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the activation of caspases-3, -8, and -9, a reduction in the mitochondrial membrane potential, and the release of cytochrome c and Smac.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival, is also a target of TCS. In some contexts, TCS has been shown to suppress the PKC/MAPK signaling pathway, contributing to the inhibition of cell proliferation.[1]

STAT5/c-Myc Signaling Pathway

TCS has been shown to inhibit the proliferation and migration of cervical cancer cells by downregulating the STAT5/c-Myc signaling pathway. This pathway is crucial for cell growth and proliferation, and its inhibition represents a key anti-cancer mechanism of TCS.[5]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In certain cancer cells, such as hepatoma, TCS can induce apoptosis by promoting a rapid decline in NF-κB expression.[1]

Detailed Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol outlines the steps to determine the cytotoxic effect of Trichosanthin on a cancer cell line.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

TCS Treatment: Prepare serial dilutions of TCS in complete culture medium. Replace the existing medium with the TCS-containing medium and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium without TCS).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan crystals) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis induced by TCS using flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of TCS for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Ribosome Inactivation Assay

This in vitro assay measures the ability of TCS to inhibit protein synthesis in a cell-free system.

-

Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture containing a radiolabeled amino acid (e.g., ³H-leucine), and various concentrations of TCS.

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of TCS required to inhibit protein synthesis by 50% (IC50) by comparing the radioactivity in TCS-treated samples to a control sample without TCS.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of proteins in signaling pathways affected by TCS.

-

Protein Extraction: Treat cells with TCS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., phospho-p38, STAT5, c-Myc, NF-κB p65). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

Trichosanthin (Compound Q) presents a compelling profile as a potential therapeutic agent with a multifaceted mechanism of action. Its primary activity as a ribosome-inactivating protein provides a potent cytotoxic effect. Furthermore, its ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the MAPK, STAT5/c-Myc, and NF-κB pathways, underscores its potential for the treatment of cancer and viral infections. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule.

References

- 1. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Trichosanthin inhibits the proliferation of cervical cancer cells and downregulates STAT-5/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Compound Q (YM-254890) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Q, identified as YM-254890, is a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.[1][2] It functions by locking the Gαq subunit in an inactive, GDP-bound state, thereby preventing its activation by G protein-coupled receptors (GPCRs) and halting downstream signaling cascades.[3][4] These application notes provide detailed protocols for utilizing Compound Q (YM-254890) in cell culture experiments to investigate Gαq/11-mediated signaling pathways.

Mechanism of Action

Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][6] Compound Q (YM-254890) specifically prevents the initial GDP-GTP exchange on Gαq, effectively blocking this entire signaling cascade.[3][4]

Data Presentation: Potency of Compound Q (YM-254890)

The inhibitory potency of Compound Q (YM-254890) is dependent on the cell type and the specific assay used. The following table summarizes reported IC50 values.

| Cell Type / System | Assay | Agonist | IC50 Value | Reference |

| Human Coronary Artery Endothelial (HCAE) cells | Intracellular Ca2+ Increase | ATP/UTP | 50 nM | |

| CHO cells (expressing M1 receptor) | IP1 Production | Carbachol | 95 nM | |

| Human Platelets | Intracellular Ca2+ Increase | ADP | 2 µM | |

| Human Platelet-Rich Plasma | Platelet Aggregation | ADP | 0.37 - 0.51 µM | [2] |

| C6-15 cells (expressing P2Y1 receptor) | Intracellular Ca2+ Increase | 2MeSADP | 31 nM | [2] |

Experimental Protocols

General Guidelines for Handling Compound Q (YM-254890)

-

Solubility: Compound Q (YM-254890) is soluble in DMSO. For a 10 mM stock solution, dissolve 9.6 mg in 1 mL of DMSO.

-

Storage: Store the solid compound and stock solutions at -20°C.

-

Working Concentrations: The optimal working concentration will vary depending on the cell line and experimental goals. A typical starting range for cell-based assays is 10 nM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the ability of Compound Q to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing a Gαq-coupled receptor of interest

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Compound Q (YM-254890)

-

Agonist for the receptor of interest

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

DMSO (for vehicle control)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions.

-

Remove the cell culture medium and wash the cells once with assay buffer.

-

Add the dye loading solution to each well and incubate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).

-

-

Compound Incubation:

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of Compound Q (or DMSO vehicle control) to the appropriate wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Measurement:

-

Place the plate in the microplate reader and set the appropriate excitation and emission wavelengths for the chosen calcium indicator.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the agonist into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (or ratio for ratiometric dyes like Fura-2) in response to the agonist for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of Compound Q and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activity by quantifying the accumulation of a stable downstream metabolite of IP3.

Materials:

-

Cells expressing a Gαq-coupled receptor of interest

-

IP1 competition immunoassay kit (e.g., HTRF, ELISA)

-

Compound Q (YM-254890)

-

Agonist for the receptor of interest

-

Stimulation buffer provided with the IP1 assay kit

-

DMSO (for vehicle control)

Procedure:

-

Cell Plating: Seed cells in a suitable plate format (as recommended by the IP1 assay kit manufacturer) and grow to the desired confluency.

-

Compound and Agonist Incubation:

-

Prepare solutions of Compound Q and the agonist in the stimulation buffer.

-

Remove the cell culture medium.

-

Add the stimulation buffer containing various concentrations of Compound Q (or DMSO vehicle control) and a fixed concentration of the agonist to the wells.

-

Incubate for the time recommended by the kit manufacturer (typically 30-60 minutes) at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Add the lysis reagent provided in the kit to each well.

-

Follow the kit's instructions for transferring the lysate and adding the detection reagents (e.g., HTRF antibody conjugates).

-

-

Measurement:

-

Incubate the detection plate as recommended by the manufacturer.

-

Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

-

-

Data Analysis:

-

Calculate the IP1 concentration in each sample based on the standard curve generated according to the kit's protocol.

-

Normalize the data to the vehicle control.

-

Plot the normalized IP1 accumulation against the concentration of Compound Q and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

Conclusion

Compound Q (YM-254890) is an invaluable tool for dissecting Gαq/11-mediated signaling in cell culture. Its high potency and selectivity make it ideal for confirming the involvement of Gαq/11 in various cellular processes. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the role of Gαq signaling in their systems of interest. As with any inhibitor, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

References

- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enhanced membrane binding of oncogenic G protein αqQ209L confers resistance to inhibitor YM-254890 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Compound Q (Trichosanthin): Application Notes and Protocols for Optimal Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Q, historically known as a highly purified formulation of Trichosanthin (TCS), is a potent Type I ribosome-inactivating protein (RIP) derived from the root tuber of Trichosanthes kirilowii.[1][2][3][4][5] Its primary mechanism of action involves the enzymatic cleavage of the N-glycosidic bond of adenine at position 4324 in the 28S ribosomal RNA. This irreversible modification inhibits protein synthesis, ultimately leading to cell death.[1][2] TCS has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-viral, and immunomodulatory properties.[3][4]

These application notes provide a comprehensive overview of Compound Q's (Trichosanthin's) mechanism of action, key signaling pathways, and detailed protocols for its use in pre-clinical research. The information is intended to guide researchers in designing experiments to achieve optimal and reproducible results.

Mechanism of Action and Signaling Pathways

Compound Q (Trichosanthin) exerts its cytotoxic effects through the inhibition of protein synthesis and the modulation of various intracellular signaling cascades.

Primary Mechanism: Ribosome Inactivation

TCS functions as an rRNA N-glycosidase, specifically targeting and cleaving a single adenine base within the sarcin-ricin loop of the 28S rRNA. This action renders the ribosome unable to bind to elongation factors, thereby halting protein synthesis and inducing cellular stress.[1][2][5]

Key Signaling Pathways

TCS has been demonstrated to influence a multitude of signaling pathways, often in a cell-type-dependent manner. Understanding these pathways is crucial for elucidating its therapeutic potential and off-target effects.

-

Apoptosis Induction: TCS is a potent inducer of apoptosis. This programmed cell death is mediated through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and survival, is a key target of TCS. Specifically, the PKC/MAPK signaling cascade has been shown to be modulated by TCS.[3][7]

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses, is another pathway influenced by TCS.[3][5][6]

-

STAT5/C-myc Pathway: The STAT5/C-myc signaling axis, which plays a significant role in cell growth and proliferation, has been identified as a target of TCS in certain cancer models.[7][8]

-

Oxidative Stress: TCS can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[6][7]

Quantitative Data: Dosage and Concentration

The optimal dosage and concentration of Compound Q (Trichosanthin) are highly dependent on the cell type, experimental model (in vitro vs. in vivo), and the specific biological question being investigated. The following tables summarize reported effective concentrations and dosages from various studies.

Table 1: In Vitro Effective Concentrations of Trichosanthin

| Cell Line(s) | Assay Type | Effective Concentration Range | IC50 | Citation(s) |

| HeLa, Caski (Cervical Cancer) | Cell Viability (CCK-8) | 5 - 80 µg/mL | Not specified | [7] |

| H22 (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | 1.56 - 400 µg/mL | ~25 µg/mL | [9] |

| L1210 (Leukemia), Spleen cells | [3H] Thymidine Incorporation | 0.5 - 50 µg/mL | Not specified | [10] |

| HepG2, WRL 68 | Cell Viability (MTT) | Not specified | 10.38 µmol/L (HepG2), 15.45 µmol/L (WRL 68) | [2] |

Table 2: In Vivo Effective Dosages of Trichosanthin

| Animal Model | Application | Effective Dosage Range | Route of Administration | Citation(s) |

| Nude Mice (Gastric Cancer Xenograft) | Tumor Suppression | 0.5 mg/kg | Not specified | [11] |

| Pregnant Mice | Developmental Toxicity | 5.0 - 7.5 mg/kg | Intraperitoneal | [12] |

| HIV Patients (as GLQ223) | Clinical Trial | 36 - 50 µg/kg | Not specified | [11] |

Experimental Protocols

The following are detailed protocols for key experiments commonly performed to evaluate the efficacy of Compound Q (Trichosanthin).

Cell Viability Assay (MTT Assay)

This protocol is adapted from established methods to determine the cytotoxic effects of TCS on adherent cancer cell lines.[2]

Materials:

-

Trichosanthin (Compound Q)

-

Target cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Trichosanthin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 5, 10, 20, 40, 80 µg/mL). Include a vehicle control (medium with the same concentration of solvent used to dissolve TCS).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Transwell Migration Assay

This protocol is designed to assess the effect of TCS on cancer cell migration.[6]

Materials:

-

Trichosanthin (Compound Q)

-

Target cancer cell line (e.g., HeLa, Caski)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing 10-20% FBS as a chemoattractant)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Cotton swabs

-

Crystal violet solution (0.5%)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (with FBS) to the lower chamber of each well.

-

Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of each Transwell insert. Add Trichosanthin at various concentrations to the upper chamber along with the cells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the inserts with PBS to remove excess stain.

-

Visualization and Quantification: Allow the inserts to air dry. Visualize and count the migrated cells in several random fields under a microscope.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the detection of key apoptosis-related proteins following TCS treatment.[6]

Materials:

-

Trichosanthin (Compound Q)

-

Target cancer cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of Trichosanthin for a specified time. Harvest the cells and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Mechanism of Ribosome Inactivation by Compound Q (Trichosanthin).

Caption: Key Signaling Pathways Modulated by Compound Q (Trichosanthin).

Caption: General Experimental Workflow for Evaluating Compound Q (TCS).

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. mdpi.com [mdpi.com]

- 6. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-herpetic activity of trichosanthin via the nuclear factor-κB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction between trichosanthin, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. In vitro immunotoxicity and cytotoxicity of trichosanthin against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Compound Q (Trichosanthin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Q, identified as Trichosanthin (TCS), is a type I ribosome-inactivating protein (RIP) isolated from the root tubers of Trichosanthes kirilowii. With a molecular weight of approximately 27 kDa, it exhibits a range of biological activities, including anti-tumor, anti-HIV, and immunomodulatory effects. Its primary mechanism of action involves the enzymatic cleavage of an N-glycosidic bond in the 28S rRNA of the 60S ribosomal subunit, which inhibits protein synthesis and can lead to apoptosis in target cells. These application notes provide comprehensive guidelines for the proper storage, handling, and experimental use of Compound Q in a laboratory setting.

Storage and Handling

Proper storage and handling of Compound Q are critical to maintain its biological activity and ensure laboratory safety.

2.1. Storage of Lyophilized Powder

Lyophilized Compound Q is stable and can be stored for extended periods.

-

Long-term Storage: For long-term storage, lyophilized Compound Q should be kept at -20°C or -80°C. Under these conditions, it can be stable for up to one year.

-

Short-term Storage: For shorter durations, storage at 2-8°C is also acceptable for over a year.[1]

2.2. Reconstitution and Solution Storage

Reconstituting lyophilized Compound Q requires care to prevent denaturation and aggregation.

-

Reconstitution Buffer: Sterile, pyrogen-free solutions such as sterile water for injection, normal saline, or phosphate-buffered saline (PBS) can be used for reconstitution.[1] A recommended buffer formulation for enhanced stability includes 50 mM phosphate buffer (pH 6.0), 0.01% Tween-20™, and 2% mannitol.[1]

-

Reconstitution Procedure:

-

Allow the vial of lyophilized powder to equilibrate to room temperature before opening.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Slowly add the desired volume of reconstitution buffer to the vial.

-

Gently agitate the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent protein denaturation. Allow the vial to sit at room temperature for 15-30 minutes for complete reconstitution.

-

-

Storage of Reconstituted Solution:

-

Short-term (up to 1 week): Store aliquots at 4°C.

-

Long-term (up to 6 months): For longer storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 25-50%) and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the protein.

-

2.3. Safety Precautions

Compound Q is a potent ribosome-inactivating protein and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling Compound Q in powder or solution form.

-

Containment: Handle Compound Q in a designated area. For procedures that may generate aerosols, use a biological safety cabinet.

-

Spill and Disposal: In case of a spill, decontaminate the area with a suitable disinfectant. Dispose of all waste materials contaminated with Compound Q in accordance with institutional guidelines for hazardous chemical waste.

-

General Laboratory Practices: Do not eat, drink, or store food in the laboratory. Wash hands thoroughly after handling the compound.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of Compound Q.

Table 1: In Vitro Cytotoxicity of Compound Q (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| MCF-7 | Breast Cancer | 31.6 | 24 | [2] |

| 25.7 | 48 | [2] | ||

| MDA-MB-231 | Breast Cancer | 20.5 | 24 | [2] |

| 12.4 | 48 | [2] | ||

| BT-474 | Breast Cancer | 130 | 24 | [2] |

| 42.5 | 48 | [2] | ||

| HepG2 | Hepatocellular Carcinoma | 28.6 | Not Specified | [2] |

| 10.38 | Not Specified | |||

| U87 | Glioma | 40 | 24 | |

| 30.2 | 24 (serum-free) | |||

| 20.5 | 48 (serum-free) | |||

| 10.0 | 72 (serum-free) | |||

| U251 | Glioma | 51.6 | 24 | |

| H22 | Hepatocellular Carcinoma | ~25 µg/mL | 48 and 72 |

Table 2: In Vivo Data for Compound Q

| Animal Model | Tumor Type | Dosage | Route of Administration | Outcome | Reference |

| Nude Mice | Breast Cancer (MDA-MB-231 xenograft) | 5.0 mg/kg every two days | Intraperitoneal (i.p.) | Significant reduction in tumor volume and weight. | [3][4] |

| BALB/c Mice | B-cell Lymphoma (A20 xenograft) | 0.4 and 0.8 mg/kg daily | Intraperitoneal (i.p.) | Dose-dependent inhibition of tumor growth. | [2] |

| Nude Mice | Gastric Cancer (SGC-7901 xenograft) | 0.5 mg/kg | Not Specified | Tumor growth suppression. | [5] |

| Nude Mice | Non-small Cell Lung Cancer (A549 xenograft) | 5 mg/kg for 2 days | Intraperitoneal (i.p.) | Significant inhibition of tumor size and volume. | [6] |

| Kunming Mice | Cervical Cancer (U14 cells) | 0.2 mg/kg | Not Specified | Potentiated humoral immunity. | [7] |

Table 3: Pharmacokinetic and Toxicity Parameters of Compound Q

| Parameter | Animal Model | Value | Reference |

| Plasma Clearance | Rats | 4780 +/- 570 µL/min | [8] |

| Mean Residence Time | Rats | 9 +/- 1 min | [8] |

| Half-life | Mice | 8.4–12.7 min | |

| LD50 | Mice | 13.4 mg/kg | [5] |

Experimental Protocols

The following are detailed protocols for key experiments involving Compound Q.

4.1. In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the cytotoxic effect of Compound Q on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Compound Q (Trichosanthin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Q Treatment: Prepare a series of dilutions of Compound Q in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound Q (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM).[9] Include a vehicle control (medium with the same concentration of the solvent used to dissolve Compound Q, e.g., PBS).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT/CCK-8 Addition:

-

For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[10]

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570-590 nm for MTT and 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Compound Q using flow cytometry.

Materials:

-

Cells treated with Compound Q

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well) and treat with various concentrations of Compound Q for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.

-

Gently mix and incubate for 15-20 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

4.3. In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of Compound Q in vivo.

Materials:

-

Female BALB/c nude mice (6-8 weeks old)

-

Cancer cell line (e.g., MDA-MB-231, A549, A20)

-

Matrigel (optional)

-

Sterile PBS

-

Compound Q (sterile solution)

-

Calipers

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of medium and Matrigel at a concentration of approximately 1 x 10⁷ cells/200 µL.[3]

-

Tumor Inoculation: Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-10 per group).

-

Treatment Administration:

-

Monitoring: Measure tumor volume with calipers every 2-3 days and record the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: Volume = 0.5 x length x width².

-

Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

Compound Q exerts its anti-tumor effects through the modulation of multiple signaling pathways, primarily leading to apoptosis and inhibition of cell proliferation.

5.1. Induction of Apoptosis

Compound Q induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspase cascades, including caspase-8, -9, and the executioner caspase-3, leading to the cleavage of PARP and subsequent cell death.

Caption: Compound Q-induced apoptosis signaling pathway.

5.2. Inhibition of Pro-survival Signaling Pathways

Compound Q has been shown to inhibit several pro-survival signaling pathways in cancer cells, including the NF-κB, PKC/MAPK, and Wnt/β-catenin pathways. By inhibiting these pathways, Compound Q reduces the expression of anti-apoptotic proteins and cell cycle regulators, further promoting cell death and inhibiting proliferation.

Caption: Inhibition of pro-survival pathways by Compound Q.

5.3. Experimental Workflow for Investigating Compound Q's Anti-Tumor Effects

The following diagram illustrates a typical workflow for the preclinical evaluation of Compound Q's anti-tumor activity.

Caption: Preclinical evaluation workflow for Compound Q.

References

- 1. WO1990011767A1 - Purified trichosanthin and method of preparation - Google Patents [patents.google.com]

- 2. Suppression of murine B-cell lymphoma growth by trichosanthin through anti-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]